molecular formula C16H17N5OS B2717137 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2309346-96-9

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2717137
CAS No.: 2309346-96-9
M. Wt: 327.41
InChI Key: HFKDSIAXIIGBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a potent NAMPT (nicotinamide phosphoribosyltransferase) activator . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mechanism of Action

The compound acts as a potent NAMPT activator . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a crucial role in many biological processes including metabolism and aging .

Future Directions

The compound shows potent NAMPT activity, making it an attractive therapeutic target for the treatment of a diverse array of diseases . Future research could focus on further optimization of this compound and exploration of its therapeutic potential.

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKDSIAXIIGBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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